![molecular formula C30H48O3 B12500458 5,5,7a,7b,12,12,15b-heptamethylicosahydro-3H-13,9a-(epoxymethano)chryseno[2,1-c]oxepin-3-one](/img/structure/B12500458.png)
5,5,7a,7b,12,12,15b-heptamethylicosahydro-3H-13,9a-(epoxymethano)chryseno[2,1-c]oxepin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,9,9,14,21,21-heptamethyl-10,25-dioxahexacyclo[18320(1),(1)?0?,(1)?0?,(1)?0?,(1)?]pentacosan-11-one is a complex organic compound characterized by its unique hexacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,9,9,14,21,21-heptamethyl-10,25-dioxahexacyclo[18.3.2.0(1),(1)?.0?,(1)?.0?,(1)?.0?,(1)?]pentacosan-11-one typically involves multi-step organic reactions. The process begins with the preparation of the core hexacyclic structure, followed by the introduction of methyl groups and oxygen atoms through specific reagents and catalysts. Common reaction conditions include controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
4,5,9,9,14,21,21-heptamethyl-10,25-dioxahexacyclo[18.3.2.0(1),(1)?.0?,(1)?.0?,(1)?.0?,(1)?]pentacosan-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the oxygen-containing functional groups, leading to the formation of alcohols or other reduced forms.
Substitution: The methyl groups and other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4,5,9,9,14,21,21-heptamethyl-10,25-dioxahexacyclo[18.3.2.0(1),(1)?.0?,(1)?.0?,(1)?.0?,(1)?]pentacosan-11-one has several applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4,5,9,9,14,21,21-heptamethyl-10,25-dioxahexacyclo[18.3.2.0(1),(1)?.0?,(1)?.0?,(1)?.0?,(1)?]pentacosan-11-one involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hexacyclic structures with varying degrees of methylation and oxygenation. Examples include:
- 4,5,9,9,14,21,21-heptamethyl-10,25-dioxahexacyclo[18.3.2.0(1),(1)?.0?,(1)?.0?,(1)?.0?,(1)?]pentacosan-12-one
- 4,5,9,9,14,21,21-heptamethyl-10,25-dioxahexacyclo[18.3.2.0(1),(1)?.0?,(1)?.0?,(1)?.0?,(1)?]pentacosan-13-one
Uniqueness
The uniqueness of 4,5,9,9,14,21,21-heptamethyl-10,25-dioxahexacyclo[18.3.2.0(1),(1)?.0?,(1)?.0?,(1)?.0?,(1)?]pentacosan-11-one lies in its specific arrangement of methyl groups and oxygen atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C30H48O3 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
4,5,9,9,14,21,21-heptamethyl-10,25-dioxahexacyclo[18.3.2.01,19.04,18.05,15.08,14]pentacosan-11-one |
InChI |
InChI=1S/C30H48O3/c1-25(2)14-16-30-17-15-28(6)19(23(30)24(25)32-18-30)8-9-21-27(5)12-11-22(31)33-26(3,4)20(27)10-13-29(21,28)7/h19-21,23-24H,8-18H2,1-7H3 |
InChI Key |
VAPKIVYIZQDLCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC23CCC4(C(C2C1OC3)CCC5C4(CCC6C5(CCC(=O)OC6(C)C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propyl 5-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500381.png)
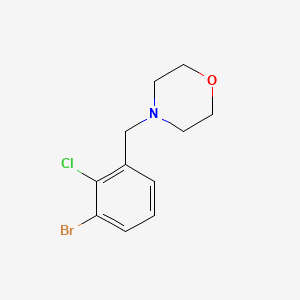
![4,4',4'',4'''-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzaldehyde](/img/structure/B12500385.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12500388.png)
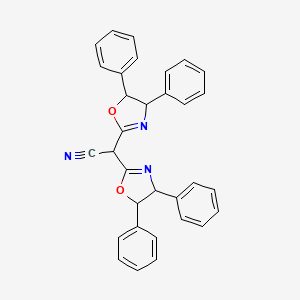
![N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12500405.png)
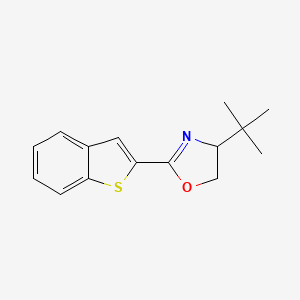
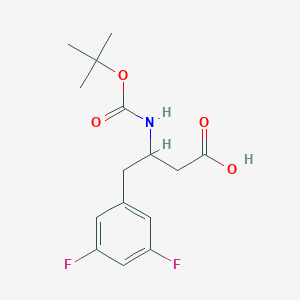
![Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B12500414.png)
![3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-6-ethyl-2-(4-fluorophenyl)pyrimidin-4(3H)-one](/img/structure/B12500418.png)
![2-[(4-ethyl-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12500420.png)
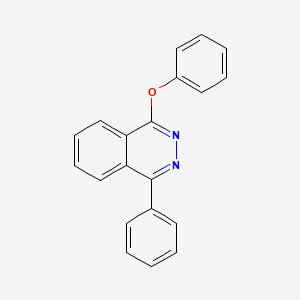
![Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12500449.png)
